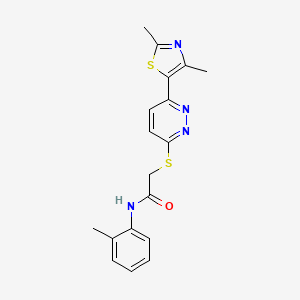

![molecular formula C16H15N5O3 B2440584 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-27-1](/img/structure/B2440584.png)

3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a highly potent and selective ERK5 inhibitor identified by high-throughput screening and subsequent structure-based optimization . ERK5 is a key integrator of cellular signal transduction, and it has been shown to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature . For instance, a solution of ethyl nicotinate in DCM was added m-CPBA at 0 °C. After stirring at 0 °C for 1 h and then at room temperature overnight, the mixture was poured into ice water .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that pinacol boronic esters, which might be used in the synthesis of similar compounds, can undergo catalytic protodeboronation .Applications De Recherche Scientifique

Synthesis of 3,5-Disubstituted Isoxazoles

This compound can be used in the synthesis of 3,5-disubstituted isoxazoles . The process involves a 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides . This method is highly efficient and can be catalyzed by a Cu/AC/r-GO nanohybrid .

Antioxidant Activity

Some derivatives of this compound have shown antioxidant activity . In particular, compounds with a greater number of electron-withdrawing groups exhibited increased antioxidant activity .

Antibacterial Activity

The compound has potential antibacterial properties . Some derivatives of this compound have shown antibacterial activity at 100 µg/mL, comparable to the standard ciprofloxacin .

Anticancer Activity

There is potential for this compound to be used in anticancer treatments . It has been tested for its anticancer activity towards four human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colon-205 (colon cancer), and A2780 (ovarian cancer) .

Role in Organic Synthesis

Isoxazoles, such as this compound, play a significant role in organic synthesis as masked 1,3-dicarbonyl equivalents . They are an important class of heterocyclic compounds with a broad range of applications in medicinal and organic chemistry .

Drug Development

Several isoxazole derivatives such as cloxacillin, isocarboxazid, dicloxacillin, glisoxepide, leflunomide, oxacillin, and valdecoxib are well-known drugs exhibiting different chemotherapeutic activities . This compound could potentially be used in the development of new drugs.

Mécanisme D'action

Target of Action

The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . Glycine is an important neurotransmitter in the central nervous system and plays a key role in various physiological processes, including the modulation of NMDA receptor function .

Mode of Action

This compound acts as a GlyT1 inhibitor . By inhibiting the function of GlyT1, it increases the concentration of glycine in the synaptic cleft . This can enhance the activation of NMDA receptors, which are involved in various cognitive processes .

Biochemical Pathways

The inhibition of GlyT1 by this compound affects the glycinergic neurotransmission pathway . Increased glycine concentrations can enhance the activation of NMDA receptors, which are involved in various cognitive processes . This can potentially lead to improvements in cognitive function, making GlyT1 inhibitors a promising strategy for the treatment of cognitive impairments in conditions such as schizophrenia .

Pharmacokinetics

The optimization of blood-brain barrier penetration is often a key consideration in the development of glyt1 inhibitors . This suggests that the compound may have suitable ADME properties for central nervous system targets.

Result of Action

The inhibition of GlyT1 and the subsequent increase in synaptic glycine concentrations can enhance the activation of NMDA receptors . This can potentially lead to improvements in cognitive function . In fact, some studies have shown that GlyT1 inhibitors can inhibit hyperlocomotion induced by acute treatment of phencyclidine, and improve impaired negative and cognitive symptoms in chronic phencyclidine-induced mice .

Propriétés

IUPAC Name |

3-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c22-15-12-2-1-6-17-14(12)18-10-21(15)11-4-8-20(9-5-11)16(23)13-3-7-19-24-13/h1-3,6-7,10-11H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLNFRRCOJWFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide](/img/structure/B2440501.png)

![6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2440502.png)

![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440507.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)

![4-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2440511.png)

![2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol](/img/structure/B2440513.png)

![2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2440514.png)

![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)

![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)